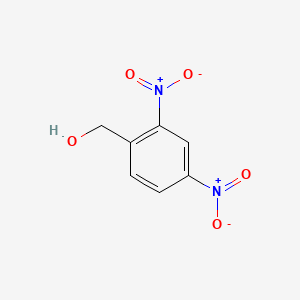

2,4-Dinitrobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,4-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKOBDGQUYKWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197495 | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4836-66-2 | |

| Record name | 2,4-Dinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG8U73935Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance and Research Trajectory of Nitroaromatic Compounds

Nitroaromatic compounds (NACs) are a major class of industrial chemicals characterized by an aromatic ring substituted with one or more nitro groups. mdpi.com Their chemistry was first explored in the early 19th century and became integrated with organic chemistry in the 20th century. mdpi.com These compounds are of significant interest due to their diverse applications, ranging from explosives and pesticides to pharmaceuticals and dyes. mdpi.comnih.gov

The research trajectory of nitroaromatic compounds has been driven by both their utility and the environmental concerns they pose. nih.govcswab.org Many NACs are listed as priority pollutants by environmental agencies due to their persistence and potential hazards to living organisms. nih.gov This has spurred extensive research into their detection, environmental fate, and remediation. nih.govspectroscopyonline.com In recent years, there has been a surge in research focused on the biodegradation of nitroaromatic compounds, aiming to develop biological systems for their destruction. cswab.org

Furthermore, the unique photochemical properties of nitroaromatic compounds have opened up new avenues of research. rsc.org Many of these molecules exhibit interesting photoinduced processes, including the ability to release nitric oxide upon light exposure, making them valuable tools in biochemical research. rsc.orglookchem.com The study of their excited-state dynamics and photochemistry continues to be an active area of investigation, with implications for atmospheric chemistry and the development of new photoresponsive materials. rsc.org

Strategic Position of 2,4 Dinitrobenzyl Alcohol in Organic Synthesis and Chemical Transformations

2,4-Dinitrobenzyl alcohol serves as a key intermediate and reagent in a variety of organic syntheses and chemical transformations. lookchem.com Its strategic importance stems from the reactivity conferred by the nitro groups and the hydroxyl functional group.

One of the most notable applications of the 2,4-dinitrobenzyl moiety is as a photoremovable protecting group (PPG). wikipedia.orgmdpi.com PPGs are chemical groups that can be attached to a molecule to temporarily block a reactive site and then removed with light. wikipedia.orgmdpi.com This allows for precise spatial and temporal control over chemical reactions, a valuable tool in complex syntheses and in studying biological processes. mdpi.comnih.govpsu.edu The 2-nitrobenzyl group and its derivatives are among the most commonly used PPGs. wikipedia.orgpsu.edu The presence of a second nitro group, as in the 2,4-dinitrobenzyl system, can increase the efficiency of the photocleavage process. wikipedia.org

In addition to its role as a PPG, this compound is a precursor for the synthesis of other important molecules. For example, it can be oxidized to form 2,4-dinitrobenzaldehyde (B114715), a useful reagent for creating crystalline derivatives of amines and compounds with reactive methylene (B1212753) groups. orgsyn.orgprepchem.com It is also used in the synthesis of more complex molecules, such as sulfates and glucuronides, which are important for studying the metabolism and potential carcinogenicity of related compounds like 2,4-dinitrotoluene (B133949). nih.gov

The reactivity of this compound and its derivatives extends to their use in the synthesis of chromogenic substrates for detecting specific enzymes. For instance, derivatives of 2,4-dinitrostyrene (B14738539) have been incorporated into cephalosporin (B10832234) structures to create compounds that change color upon hydrolysis by β-lactamases, which is useful for identifying bacteria with antibiotic resistance. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for 2,4 Dinitrobenzyl Alcohol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation and analysis of organic compounds. For 2,4-Dinitrobenzyl alcohol, various spectroscopic methods offer complementary information, leading to a thorough understanding of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of this compound, such as the 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP), ¹H NMR spectra exhibit characteristic broad peaks in the region between 9.0 and 6.8 ppm, which are consistent with the polymer-bound 2,4-dinitrophenyl ether units. scirp.orgscirp.org The specific chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro groups and the ether linkage. scirp.orgscirp.org

In studies of related compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT) photodegradation products, ¹³C NMR is used to identify various functional groups. plos.org For instance, the chemical shifts of carbons in aromatic rings bearing nitro groups are significantly affected. While specific ¹³C NMR data for this compound is not detailed in the provided results, analysis of similar structures like 2-amino-4,6-dinitrobenzoic acid shows resonances for aromatic carbons between 104.2 and 114.2 ppm. plos.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete structural assignment. magritek.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Dinitrophenyl Compounds

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Comment |

| PVA-DNP | ¹H | 6.8 - 9.0 | Broad peaks, aromatic protons |

| 2-Amino-4,6-dinitrobenzoic acid | ¹³C | 104.2 - 114.2 | Aromatic carbons |

| 2,4,6-Trinitrobenzaldehyde | ¹³C | Not specified | A reddish-pink colored standard |

Data compiled from various studies on dinitrophenyl derivatives. scirp.orgscirp.orgplos.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, the IR spectrum reveals characteristic absorption bands. For the 2,4-dinitrophenyl ether of polyvinyl alcohol, aromatic C-H stretching bands appear near 3100 cm⁻¹. scirp.orgscirp.org The presence of the dinitrophenyl group is further confirmed by strong absorptions corresponding to the C=C aromatic stretching at 1610 cm⁻¹, the asymmetric NO₂ stretching at 1530 cm⁻¹, and the symmetric NO₂ stretching at 1345 cm⁻¹. scirp.orgscirp.org

For related compounds like 2,4-dinitrophenylhydrazone derivatives, the IR spectra show a sharp peak for N-H stretching around 3287-3385 cm⁻¹, aromatic C-H stretching near 3090 cm⁻¹, and the characteristic nitro group stretches. researchgate.netijsrst.com The presence of an alcohol functional group in this compound would be indicated by a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 2,4-Dinitrophenyl Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Compound Example |

| Aromatic C-H | ~3100 | PVA-DNP scirp.orgscirp.org |

| C=C (aromatic) | ~1610 | PVA-DNP scirp.orgscirp.org |

| Asymmetric NO₂ | ~1530 | PVA-DNP scirp.orgscirp.org |

| Symmetric NO₂ | ~1345 | PVA-DNP scirp.orgscirp.org |

| N-H | ~3287-3385 | 2,4-dinitrophenylhydrazones researchgate.netijsrst.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For derivatives of this compound, such as its reaction products with sodium methoxide (B1231860), the formation of deeply colored solutions with absorption maxima near 350 nm and 505 nm is observed. scirp.org These absorptions are characteristic of anionic sigma complexes. scirp.org

The UV-Vis spectrum of 2,4-dinitrophenylhydrazone derivatives of aldehydes and ketones, which are structurally related to derivatives of this compound, shows intense peaks that can be assigned to π-π* and n-π* transitions of the aromatic system. researchgate.net For example, the 2,4-dinitrophenylhydrazone of benzaldehyde (B42025) exhibits absorption maxima at 235 nm and 353 nm. researchgate.net The exact position of these maxima can be influenced by the solvent and the specific substituents on the aromatic ring. researchgate.net

Table 3: UV-Vis Absorption Maxima for 2,4-Dinitrophenyl Derivatives

| Compound/Derivative | λmax (nm) | Solvent | Transition |

| PVA-DNP with NaOMe | ~350, ~505 | Methanol | Anionic Sigma Complex scirp.org |

| 2,4-dinitrophenylhydrazone of benzaldehyde | 235, 353 | Ethanol (B145695) | π-π* and n-π researchgate.net |

| 2,4-dinitrophenylhydrazone of a catechol | 288, 310 | Methanol | π-π and n-π* researchgate.net |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. The PubChem database lists a molecular weight of 198.13 g/mol for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures. It has been used to identify derivatives of 2,4-dinitrotoluene (B133949), including this compound, in environmental samples. nih.gov The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. While specific fragmentation data for this compound is not detailed in the provided search results, GC-MS is a standard method for its identification and quantification. nih.govshimadzu.com The technique is also employed in the analysis of impurities in alcohol-based products. shimadzu.com

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives from complex matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound and its derivatives. The method's strength lies in its ability to separate components of a mixture with high resolution, allowing for accurate quantification and purity assessment. specificpolymers.com

For the analysis of related compounds, such as aldehydes derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), HPLC with UV detection is a common approach. hitachi-hightech.com The derivatization enhances the detectability of the analytes. A typical HPLC system for such analyses would employ a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection at a wavelength where the derivatives have strong absorbance, such as 360 nm or 365 nm. hitachi-hightech.comoiv.int The retention time of a compound under specific chromatographic conditions is a key parameter for its identification. Quantification is typically achieved by creating a calibration curve using standards of known concentrations. specificpolymers.com This approach allows for the determination of the purity of a sample and the concentration of the target analyte in a mixture. sfu.ca

Table 4: Typical HPLC Conditions for the Analysis of DNPH Derivatives

| Parameter | Value/Description |

| Column | C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm) hitachi-hightech.com |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 60/40 v/v) hitachi-hightech.com |

| Flow Rate | 0.75 - 1.0 mL/min hitachi-hightech.comoiv.int |

| Detection | UV/DAD at 360-365 nm hitachi-hightech.comoiv.int |

| Column Temperature | 35 - 40°C hitachi-hightech.comoiv.int |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. For non-volatile or thermally labile compounds like this compound, derivatization is a crucial step to increase their volatility and thermal stability, making them amenable to GC analysis. chromatographyonline.com Silylation is a common derivatization technique where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups, producing more volatile and thermally stable derivatives. slideshare.net

The analysis of nitroaromatic compounds, a class to which this compound belongs, often utilizes GC coupled with various detectors. While some nitroaromatic compounds can be analyzed directly, others may undergo thermal degradation, necessitating derivatization or the use of alternative methods like high-performance liquid chromatography (HPLC). nih.gov For instance, a study on the analysis of carbonyl compounds in cigarette smoke employed GC-mass spectrometry (GC-MS) after derivatization with 2,4-dinitrophenylhydrazine (DNPH). nih.gov This method allowed for the separation and identification of a wide range of carbonyl compounds, including isomeric forms. nih.gov Optimization of GC conditions, such as the injector temperature and oven temperature program, is critical to minimize the thermal decomposition of the derivatives. nih.govnih.gov

A typical GC-MS system for the analysis of derivatized nitroaromatic compounds might consist of a gas chromatograph with a splitless injector and a capillary column, such as a DB-5MS, coupled to a mass selective detector. nih.gov The oven temperature program is carefully controlled to achieve optimal separation of the analytes. nih.gov

Applications of 2,4-Dinitrophenylhydrazine (DNPH) Derivatives in Carbonyl Compound Analysis

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) is a widely used and well-established analytical method. nih.govd-nb.info This reaction produces stable 2,4-dinitrophenylhydrazone (DNPHydrazone) derivatives that can be readily analyzed by various chromatographic techniques, particularly HPLC with UV detection. nih.govfishersci.comchromatographyonline.com The resulting DNPHydrazones have a strong chromophore, absorbing light at a maximum wavelength of around 360 nm, which provides high sensitivity and selectivity for their detection. fishersci.com

This method has been extensively applied in the analysis of carbonyl compounds in diverse matrices, including air, water, and solvents. fishersci.comsepscience.com For example, it is a standard method for determining carbonyl compounds in vehicle cabin air and drinking water. fishersci.com The reaction with DNPH is highly reactive and selective for carbonyl groups, contributing to its widespread use. fishersci.com

However, a potential complication in the analysis of DNPH derivatives is the formation of E- and Z-stereoisomers due to the C=N double bond in the hydrazone structure. nih.gov This can lead to analytical errors if not properly addressed. Studies have shown that while purified aldehyde-2,4-DNPHydrazones may initially exist as the E-isomer, exposure to UV light or acidic conditions can lead to the formation of both isomers. nih.gov To overcome this, a method involving the reductive amination of the C=N double bond to a C-N single bond has been developed, resulting in a single, stable derivative for analysis. nih.gov

The following table summarizes the application of DNPH derivatization for the analysis of various carbonyl compounds as reported in a study on cigarette mainstream smoke. nih.gov

| Carbonyl Compound | Derivative | Analytical Method |

| Formaldehyde | Formaldehyde-2,4-DNPHydrazone | GC-MS |

| Acetaldehyde | Acetaldehyde-2,4-DNPHydrazone | GC-MS |

| Acetone | Acetone-2,4-DNPHydrazone | GC-MS |

| Acrolein | Acrolein-2,4-DNPHydrazone | GC-MS |

| Propionaldehyde | Propionaldehyde-2,4-DNPHydrazone | GC-MS |

| Methyl ethyl ketone | Methyl ethyl ketone-2,4-DNPHydrazone | GC-MS |

| Butyraldehyde | Butyraldehyde-2,4-DNPHydrazone | GC-MS |

| Crotonaldehyde | Crotonaldehyde-2,4-DNPHydrazone | GC-MS |

| This table is based on the findings from a study on the analysis of carbonyl compounds in cigarette mainstream smoke. nih.gov |

Other Chromatographic Techniques for Separation and Analysis

Besides GC, various other chromatographic techniques are employed for the separation and analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) is a particularly prevalent and versatile method. nih.govnih.govresearchgate.net

HPLC offers several advantages for the analysis of nitroaromatic compounds, especially for those that are thermally labile or non-volatile. nih.gov Reversed-phase HPLC with UV detection is a common approach. nih.gov Different stationary phases can be utilized to achieve the desired separation. For instance, C18 columns are widely used for the separation of DNPH-derivatized carbonyl compounds. fishersci.com However, in some cases, co-elution of isomers can occur, necessitating the use of a secondary column with a different stationary phase for complete resolution. fishersci.com The development of advanced HPLC methods, including the use of different column types and mobile phase compositions, has enabled the simultaneous determination of multiple nitroaromatic compounds. researchgate.net For example, a method using a diol-functionalized column showed improved resolution and reduced solvent consumption for the separation of 2,4,6-trinitrotoluene and its byproducts compared to traditional C18 columns. plos.org

The following table provides a comparison of different HPLC columns used for the separation of nitroaromatic compounds, highlighting key performance parameters.

| Column Type | Key Advantages | Application Example |

| C18 | General-purpose, reliable for multi-class analytes. restek.com | Separation of DNPH-derivatized carbonyls. fishersci.com |

| Diol Functionalized | Improved resolution, reduced solvent consumption. plos.org | Separation of TNT and its byproducts. plos.org |

| Phenyl | Alternative selectivity to C18. | Separation of various nitroaromatics. |

| FluoroPhenyl | Unique selectivity for certain isomers. restek.com | Separation of THC isomers. restek.com |

| This table summarizes information on different HPLC stationary phases and their applications in the analysis of various compounds. |

Thin-layer chromatography (TLC) has also been used for the identification of nitroaromatic compounds. nih.gov Furthermore, the coupling of HPLC with chemometrics, such as multivariate curve resolution-alternating least squares (MCR-ALS), has been explored to enhance the analysis of complex mixtures of nitroaromatic compounds with similar structures, allowing for rapid quantification even with overlapping peaks. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,4 Dinitrobenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. numberanalytics.com For complex molecules like 2,4-dinitrobenzyl alcohol, Density Functional Theory (DFT) has become a widely used and effective method. scispace.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler variable to handle than the complex many-electron wavefunction. scispace.com DFT has been successfully applied to understand the electronic properties and reactivity of nitroaromatic compounds.

While dedicated DFT studies focusing solely on this compound are not extensively documented, its role as a crucial intermediate in the decomposition of other significant nitroaromatic compounds has been explored computationally. For instance, theoretical studies on the radical decomposition of 2,4-dinitrotoluene (B133949) (DNT) under advanced oxidation conditions have been performed using DFT at the SMD(Pauling)/M06-2X/6-31+G(d,p) level of theory. numberanalytics.com In these models, this compound is identified as a primary intermediate, formed through hydrogen abstraction from the methyl group of DNT followed by the addition of a hydroxyl radical. numberanalytics.com

The electronic structure of this compound, characterized by the electron-withdrawing nature of the two nitro groups and the electron-donating hydroxymethyl group, dictates its reactivity. DFT calculations can quantify this by mapping the electron density distribution, identifying electron-rich and electron-deficient regions, and calculating the electrostatic potential. These calculations help in understanding the molecule's stability and its propensity to undergo further reactions, such as oxidation.

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing how atomic orbitals combine to form molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. iqce.jplibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). wuxibiology.commasterorganicchemistry.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. wuxibiology.com

In the context of this compound, MO analysis is crucial for predicting its reaction pathways. For example, in the oxidation pathway of DNT, this compound is an intermediate that is subsequently oxidized to 2,4-dinitrobenzaldehyde (B114715). numberanalytics.com This oxidation involves the removal of electrons, a process that would be initiated at the site of highest electron density, likely involving the HOMO. The interaction with an oxidizing agent (electrophile) would involve its LUMO and the HOMO of the alcohol.

Computational studies model these reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. numberanalytics.com The most energetically favorable pathway is determined by identifying the route with the lowest activation energy barriers. numberanalytics.com For the conversion of DNT, the pathway proceeds through this compound and then to 2,4-dinitrobenzaldehyde and 2,4-dinitrobenzoic acid, as this represents a thermodynamically favorable, highly exothermic process. numberanalytics.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com For this compound, key rotations can occur around the C-C bond connecting the benzyl (B1604629) group to the ring and the C-O bond of the alcohol. The orientation of the two nitro groups relative to the benzene (B151609) ring also contributes to the conformational landscape.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to determine the relative energies of different conformers and identify the most stable structures. numberanalytics.comnumberanalytics.com The stability of a given conformer is influenced by a balance of several factors:

Steric Hindrance: Repulsion between the bulky ortho-nitro group and the adjacent hydroxymethyl group can force the groups to twist out of the plane of the benzene ring.

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the hydrogen of the alcohol group and an oxygen atom of the ortho-nitro group, which would significantly stabilize that specific conformation.

Intermolecular Interactions: In a condensed phase or crystalline state, interactions with neighboring molecules, such as hydrogen bonding and π-π stacking, play a critical role in determining the preferred conformation. mpg.de

A theoretical conformational analysis would involve systematically rotating the key dihedral angles and calculating the potential energy at each step to map the potential energy surface.

Table 1: Hypothetical Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Stability |

| O-C(α)-C(1)-C(2) | Rotation of the hydroxymethyl group relative to the ring | Influenced by steric hindrance with the ortho-nitro group and potential intramolecular hydrogen bonding. |

| C(α)-C(1)-C(2)-N | Twist of the ortho-nitro group | Influenced by steric repulsion with the hydroxymethyl group. |

| C(3)-C(4)-N-O | Twist of the para-nitro group | Influenced by resonance effects with the aromatic ring. |

Prediction of Spectroscopic Parameters and Chemical Reactivity Descriptors

Computational chemistry is a powerful tool for predicting spectroscopic data and quantifying reactivity. DFT calculations can provide theoretical spectra that aid in the interpretation of experimental results and offer insights into molecular properties. researchgate.netmdpi.com

Theoretical vibrational spectra (Infrared and Raman) can be calculated by determining the harmonic vibrational frequencies of the optimized molecular geometry. researchgate.net Comparing these calculated frequencies with experimental data allows for precise assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, this would involve identifying the characteristic stretching and bending frequencies for the O-H, C-O, N-O (from NO₂), and C-H bonds.

Table 2: Illustrative Comparison of Experimental vs. Hypothetical DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated Value (cm⁻¹) |

| O-H Stretch | 3200-3500 | 3450 |

| Aromatic C-H Stretch | 3000-3100 | 3080 |

| Asymmetric NO₂ Stretch | 1520-1560 | 1545 |

| Symmetric NO₂ Stretch | 1340-1370 | 1355 |

| C-O Stretch | 1000-1250 | 1050 |

Note: The calculated values are for illustrative purposes to show the type of data generated by computational studies.

Beyond spectroscopy, DFT is used to calculate a range of chemical reactivity descriptors that quantify the reactive tendencies of a molecule. rsc.orgresearchgate.net These descriptors are derived from the electronic structure and provide a theoretical basis for predicting how a molecule will interact with other reagents.

Table 3: Key Chemical Reactivity Descriptors from Conceptual DFT

| Descriptor | Definition | Significance for this compound |

| Electronegativity (χ) | The negative of the chemical potential; the ability to attract electrons. | Indicates the overall electrophilic character, which is expected to be high due to the nitro groups. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; a larger value suggests higher stability and lower reactivity. |

| Fukui Function (f(r)) | Describes the change in electron density at a point when an electron is added or removed. | Identifies the most electrophilic and nucleophilic sites within the molecule, predicting where reactions will occur. |

| Global Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge. | Quantifies the molecule's ability to act as an electrophile. High values are expected. |

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling is essential for elucidating complex reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. sioc-journal.cn A transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactant and the transition state defines the activation energy barrier.

The computational study of the oxidative decomposition of 2,4-dinitrotoluene (DNT) provides a clear example of this approach. numberanalytics.com The reaction is modeled to proceed via sequential steps, with this compound being a key intermediate. numberanalytics.com The mechanism involves:

Formation: DNT undergoes hydrogen abstraction from its methyl group by a hydroxyl radical. The resulting 2,4-dinitrobenzyl radical reacts with another hydroxyl radical to form this compound.

Oxidation: The this compound is then oxidized. This step proceeds via hydrogen abstraction from the hydroxymethyl group, leading to the formation of 2,4-dinitrobenzaldehyde. numberanalytics.com

Further Steps: The aldehyde is subsequently oxidized to 2,4-dinitrobenzoic acid. numberanalytics.com

Table 4: Modeled Reaction Pathway for the Oxidation of 2,4-Dinitrotoluene (DNT)

| Step | Reactant(s) | Intermediate/Product | Description |

| 1 | 2,4-Dinitrotoluene + •OH | 2,4-Dinitrobenzyl radical | H-abstraction from methyl group |

| 2 | 2,4-Dinitrobenzyl radical + •OH | This compound | Formation of the alcohol intermediate |

| 3 | This compound + •OH | 2,4-Dinitrobenzaldehyde | Oxidation of the alcohol to an aldehyde |

| 4 | 2,4-Dinitrobenzaldehyde + •OH | 2,4-Dinitrobenzoic acid | Oxidation of the aldehyde to a carboxylic acid |

Diverse Applications of 2,4 Dinitrobenzyl Alcohol in Chemical Science and Materials Engineering

Role as a Versatile Synthetic Reagent and Intermediate in Organic Synthesis

2,4-Dinitrobenzyl alcohol is a valuable compound in organic chemistry, serving as a key starting material and intermediate for the creation of more complex molecules. lookchem.com Its chemical structure, featuring a reactive alcohol group and an electron-deficient aromatic ring, allows it to participate in a wide array of chemical reactions. This versatility makes it a foundational component in the synthesis of various organic compounds, including specialized chemicals and pharmaceuticals. lookchem.com

While this compound is a primary alcohol, which typically oxidizes to an aldehyde and then a carboxylic acid, it serves as a crucial precursor for 2,4-dinitrobenzaldehyde (B114715). orgsyn.org This aldehyde is a key intermediate that can be further transformed into 2,4-dinitrobenzyl ketones. Standard synthetic methodologies, such as reaction with organometallic reagents (e.g., Grignard reagents) to form a secondary alcohol, followed by oxidation, can yield the desired ketone. The resulting ketones, which incorporate the 2,4-dinitrobenzyl moiety, are useful in further synthetic applications, including the characterization of carbonyl compounds. ncert.nic.in

The 2,4-dinitrophenyl group is a critical structural motif for the synthesis of various nitrogen-containing heterocyclic compounds. As a primary source for this moiety, this compound is an important starting point for these synthetic pathways. For instance, the synthesis of 6-nitroindole (B147325) derivatives can be achieved using nitroaromatic compounds in reactions that form new carbon-carbon and carbon-nitrogen bonds in a highly regioselective manner. rsc.org The alcohol can be readily converted into other functional groups, such as halides or amines, to create derivatives that are reactive in the specific cyclization and condensation reactions required to build the complex ring structures of heterocycles like indoles. rsc.orgresearchgate.net Nitrogen heterocycles are of immense importance in medicinal chemistry and materials science. msesupplies.comnih.gov

In the pharmaceutical industry, this compound functions as a key intermediate in the synthesis of a variety of drugs. lookchem.com Its chemical properties are leveraged to construct more complex molecules with therapeutic value. The dinitrophenyl group can be modified or can act as a reactive handle in multi-step syntheses, making the alcohol a versatile building block for creating specialized, high-value chemicals. lookchem.com

Applications in Photochemistry and Biochemistry Research

This compound has found a significant niche in biochemical and photochemical research due to its ability to release nitric oxide (NO) upon exposure to ultraviolet (UV) light. lookchem.com This property makes it a valuable tool for studying the multifaceted roles of nitric oxide in biological systems. Researchers can use this compound as a "caged" NO compound, introducing it into a biological system in an inactive form. By applying UV light at a specific time and location, they can trigger the release of NO with precision, allowing for detailed investigation of its signaling pathways and physiological effects without the complications of systemic administration. lookchem.com

Development of Advanced Materials and Polymers

The unique electronic and chemical properties of the 2,4-dinitrophenyl group have been exploited in the field of materials engineering to develop advanced polymers with tailored characteristics.

An important application in materials science is the synthesis of 2,4-Dinitrophenyl Ether of Polyvinyl Alcohol (PVA-DNP), an electrophilic polymer with potential uses in insensitive munitions and solid propellants. scirp.org

Synthesis: PVA-DNP is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. Polyvinyl alcohol (PVA) is reacted with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) in dimethylformamide (DMF) with triethylamine (B128534) acting as a catalyst. scirp.org The reaction is typically conducted at 70°C for 7 days. scirp.org This process results in the formation of an ether linkage between the PVA backbone and the 2,4-dinitrophenyl group. However, neighboring group effects from the PVA hydroxyl groups limit the degree of substitution to 0.5. scirp.org

Properties: The resulting PVA-DNP polymer exhibits several notable properties. It is thermally stable up to approximately 277°C. scirp.org Upon decomposition at this temperature, it undergoes elimination to release 2,4-dinitrophenol (B41442), rather than detonating, which is a desirable characteristic for insensitive materials. scirp.org Chemically, the polymer readily forms stable, deep-red colored anionic SIGMA complexes when treated with a base such as sodium methoxide (B1231860). scirp.org The polymer has been characterized using various spectroscopic methods, including NMR, IR, and UV-visible spectroscopy. scirp.org

| Property | Description |

| Synthesis Method | Nucleophilic aromatic substitution (SNAr) of 1-fluoro-2,4-dinitrobenzene (DNFB) by Polyvinyl alcohol (PVA). scirp.org |

| Catalyst/Solvent | Triethylamine / Dimethylformamide (DMF). scirp.org |

| Reaction Conditions | 70°C for 7 days. scirp.org |

| Degree of Substitution | 0.5. scirp.org |

| Thermal Stability | Stable up to ~277°C; eliminates 2,4-dinitrophenol upon decomposition. scirp.org |

| Chemical Reactivity | Forms stable anionic SIGMA complexes with bases (e.g., sodium methoxide). scirp.org |

| Characterization | Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-visible spectroscopy. scirp.org |

Exploration in Insensitive Melt-Cast Explosive Formulations Research

The field of energetic materials has seen a significant shift towards the development of insensitive munitions (IM) that are less susceptible to accidental detonation from stimuli such as shock, friction, or heat. A key area of this research focuses on melt-cast explosive formulations, where a meltable explosive binder is mixed with solid explosive fillers. For decades, 2,4,6-trinitrotoluene (B92697) (TNT) was the standard melt-cast binder, but its sensitivity and toxicity concerns have driven the search for safer alternatives. awl.edu.plscispace.com

The primary replacement for TNT in modern insensitive melt-cast formulations is 2,4-Dinitroanisole (DNAN). scispace.comserdp-estcp.milnih.gov DNAN offers significantly reduced sensitivity to shock and impact while maintaining acceptable explosive performance, making it a cornerstone of new formulations like IMX-101 and IMX-104. nih.govimemg.org These formulations often combine DNAN with other insensitive explosives like 3-nitro-1,2,4-triazol-5-one (NTO) or RDX to achieve a balance of safety and power. dtic.milnih.gov

While this compound is chemically related to this class of nitroaromatic compounds and is recognized as a potential explosive requiring careful handling, a review of the available scientific literature does not indicate its direct use or extensive exploration as a primary component within insensitive melt-cast explosive formulations. lookchem.com Its role appears more established as a chemical intermediate in the synthesis of other nitroaromatic compounds. For instance, it can be a precursor in the synthesis of related dinitrobenzyl derivatives. orgsyn.org Furthermore, this compound is known as a metabolite of 2,4-dinitrotoluene (B133949) (DNT), making it relevant in the toxicological and environmental monitoring of sites contaminated with munitions.

The table below compares the properties of the standard melt-cast explosive, TNT, with its modern replacement, DNAN, which is the focus of current research.

| Feature | 2,4,6-Trinitrotoluene (TNT) | 2,4-Dinitroanisole (DNAN) |

| Role | Traditional melt-cast binder | Insensitive melt-cast binder replacement |

| Melting Point | ~81 °C | ~95 °C |

| Sensitivity | More sensitive to shock and impact | Significantly less sensitive |

| Toxicity | Higher toxicity and environmental concerns | Considered less toxic |

| Status | Largely phased out in new formulations | Key component in modern IM formulations |

This table provides a comparative overview of TNT and its replacement, DNAN, in the context of melt-cast explosives.

Analytical Chemistry Applications as a Derivatizing Agent or Indicator

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. While compounds with similar structures, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are widely used as derivatizing agents for carbonyl compounds, the direct application of this compound for this purpose is not well-documented. However, it has found specific utility in other advanced analytical techniques.

A notable application of this compound is its use as a matrix in a soft ionization mass spectrometry technique known as Fast Atom Bombardment (FAB-MS). nih.govacs.org A matrix is a compound that is mixed with the analyte to facilitate its ionization while minimizing fragmentation. In FAB-MS, the matrix absorbs energy from a high-energy beam of atoms (like xenon) and transfers it to the analyte molecules, allowing them to be desorbed and ionized gently. researchgate.net this compound has been successfully employed as a FAB-MS matrix for the structural analysis of complex biomolecules, particularly polysaccharides like chitin, chitosan, and chondroitin (B13769445) derivatives. nih.govacs.orgmdpi.com

The selection of a matrix is critical for successful analysis, and different matrices are suited for different classes of compounds. The table below lists several compounds, including this compound, used as matrices in FAB-MS for polysaccharide analysis.

| Matrix Compound | Analyte Class | Ionization Mode |

| This compound | Polysaccharides (Chitin, Chondroitin) | Positive-ion |

| Thioglycerol | Polysaccharides | Positive-ion |

| m-Nitrobenzyl alcohol | Polysaccharides | Positive-ion |

| Glycerol | Polysaccharides | Positive-ion |

This interactive table showcases various matrices used in the Fast Atom Bombardment Mass Spectrometry (FAB-MS) of polysaccharides.

Beyond mass spectrometry, this compound serves as a valuable tool in biochemical research due to its photolytic properties. When exposed to ultraviolet light, it can release nitric oxide (NO). lookchem.com This characteristic allows it to be used in studies aimed at understanding the role and behavior of nitric oxide in biological systems. lookchem.com

Environmental Transformation and Degradation Pathways of 2,4 Dinitrobenzyl Alcohol

Biodegradation Pathways and Microbial Metabolism

The biodegradation of 2,4-dinitrobenzyl alcohol is a critical process in its environmental detoxification. While specific studies on the microbial metabolism of this compound are limited, extensive research on the biodegradation of the structurally related and more widely studied compound, 2,4-dinitrotoluene (B133949) (DNT), provides significant insights into the potential pathways involved. Microorganisms, particularly bacteria and fungi, are known to possess diverse enzymatic systems capable of transforming nitroaromatic compounds.

Metabolism in Liver Microsomal and Cytosol Fractions: Oxidative and Reductive Transformations

In mammalian systems, the liver is the primary site of xenobiotic metabolism. Studies using rat liver microsomal and cytosol fractions have elucidated the initial transformation steps of this compound. These in vitro systems have demonstrated that this compound undergoes both oxidative and reductive transformations.

The primary metabolic pathway involves the oxidation of the alcohol group. jst.go.jpnih.gov This process is mediated by enzymes such as cytochrome P-450 and NAD-dependent alcohol dehydrogenase. jst.go.jp The oxidation of this compound yields 2,4-dinitrobenzaldehyde (B114715) as an intermediate. jst.go.jpnih.gov This aldehyde can be further oxidized to 2,4-dinitrobenzoic acid, a reaction that can be catalyzed by NAD(P)-dependent aldehyde dehydrogenases. jst.go.jp

Conversely, reductive pathways also play a role. The reduction of 2,4-dinitrobenzaldehyde back to this compound has been observed, suggesting a reversible reaction mediated by NAD(P)H-dependent aldehyde reductases. jst.go.jp This metabolic interplay between the alcohol, aldehyde, and carboxylic acid forms is a key feature of its initial biotransformation.

| Transformation | Enzymes Involved | Product | Cellular Fraction |

|---|---|---|---|

| Oxidation of this compound | Cytochrome P-450, NAD-dependent alcohol dehydrogenase | 2,4-Dinitrobenzaldehyde | Microsomal and Cytosol |

| Oxidation of 2,4-Dinitrobenzaldehyde | NAD(P)-dependent aldehyde dehydrogenases | 2,4-Dinitrobenzoic acid | Microsomal and Cytosol |

| Reduction of 2,4-Dinitrobenzaldehyde | NAD(P)H-dependent aldehyde reductases | This compound | Cytosol |

Identification of Metabolites and Transformation Products

The primary metabolites of this compound identified in liver fraction studies are 2,4-dinitrobenzaldehyde and 2,4-dinitrobenzoic acid. jst.go.jpnih.gov These transformations highlight the initial steps of detoxification, which involve increasing the polarity of the molecule to facilitate excretion.

In the broader context of environmental biodegradation of nitroaromatics, the reduction of the nitro groups is a common and crucial step. While not directly observed for this compound in the available liver metabolism studies, it is a well-established pathway for 2,4-dinitrotoluene by various microorganisms. nih.gov Anaerobic bacteria, for instance, can reduce the nitro groups of 2,4-DNT to amino groups, forming compounds like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and subsequently 2,4-diaminotoluene. nih.govnih.gov It is plausible that this compound could undergo similar reductive transformations in microbial environments, leading to the formation of aminonitrobenzyl alcohols and diaminobenzyl alcohol.

Fungi, such as Phanerochaete chrysosporium, are also known to degrade 2,4-dinitrotoluene, initiating the process through the reduction of a nitro group. nih.gov This suggests that fungal systems could also be capable of transforming this compound through reductive pathways.

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, is a significant abiotic process that can contribute to the transformation of this compound in the environment, particularly in aquatic systems and on soil surfaces. The presence of nitro groups on the aromatic ring makes the molecule susceptible to transformation upon absorption of solar radiation.

While specific studies on the photolysis of this compound are not abundant, research on related nitroaromatic compounds provides valuable insights. For instance, 2-nitrobenzyl alcohols are known to undergo photochemical reactions to form 2-nitroso hydrates through a dual proton transfer mechanism. nih.gov This suggests that a potential photochemical pathway for this compound could involve the transformation of one of the nitro groups into a nitroso group.

Furthermore, studies on the photolysis of 2,4-dinitrotoluene have shown that it can be transformed into a variety of products, including 2,4,6-trinitrobenzyl alcohol, indicating that the benzyl (B1604629) alcohol moiety can be a product of photochemical reactions of related compounds. researchgate.net The photolysis of 2,4-dinitroanisole, another related compound, yields intermediates such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol (B41442). nih.gov These findings suggest that the photochemical degradation of this compound could lead to a complex mixture of transformation products resulting from reactions such as nitro group reduction, oxidation of the alcohol group, and hydroxylation of the aromatic ring.

Abiotic Degradation Pathways (e.g., Hydrolysis, Oxidation)

In addition to photochemical reactions, other abiotic processes such as hydrolysis and oxidation can influence the environmental fate of this compound.

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. For many nitroaromatic compounds, hydrolysis under typical environmental conditions (neutral pH) is a slow process. nih.gov While specific data on the hydrolysis rate of this compound is limited, the stability of the benzyl alcohol group suggests that hydrolysis is unlikely to be a major degradation pathway under normal environmental pH ranges.

Environmental Fate Modeling and Pathway Prediction

Environmental fate models are valuable tools for predicting the persistence and transport of chemicals in the environment. These models often utilize quantitative structure-activity relationships (QSARs) to estimate the physicochemical properties and degradation rates of compounds based on their molecular structure.

For this compound, specific environmental fate models have not been developed. However, a number of QSAR models exist for predicting the toxicity and degradation of nitroaromatic compounds as a class. nih.govresearchgate.net These models can provide estimations of properties such as soil sorption, bioconcentration potential, and rates of biodegradation and photolysis.

The general principles of these models suggest that the presence of nitro groups tends to increase the susceptibility of aromatic compounds to microbial reduction and photolysis. The alcohol functional group would influence its water solubility and potential for oxidation. By inputting the structure of this compound into these general models, it is possible to obtain predictions about its likely environmental behavior. However, it is important to note that these are predictions and require experimental validation for accurate risk assessment. The development of specific fate and transport models for this compound would be beneficial for a more precise understanding of its environmental impact. cdc.govnih.gov

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 2,4-dinitrobenzyl alcohol in mammalian systems, and what experimental methods are used to study them?

- Answer : this compound undergoes oxidation via cytochrome P-450 and alcohol dehydrogenase to form intermediates like 2,4-dinitrobenzaldehyde (DNAl) and 2,4-dinitrobenzoic acid (DNBA). Key methods include:

- Liver microsomal/cytosol fraction assays to identify enzyme-specific contributions .

- High-performance liquid chromatography (HPLC) for metabolite separation and quantification .

- Bacterial reduction studies using intestinal microflora to assess secondary metabolites (e.g., aminonitrobenzyl alcohols) .

Q. How can this compound be synthesized and purified for research applications?

- Answer : Common synthesis routes include:

- Reduction of 2,4-dinitrobenzyl chloride using NaBH₄ or LiAlH₄ in anhydrous solvents (e.g., THF).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. What analytical techniques are suitable for quantifying this compound and its derivatives in biological matrices?

- Answer :

- Fast Atom Bombardment Mass Spectrometry (FAB-MS) with matrices like dithiothreitol-thioglycerol for ion stability .

- Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) to enhance volatility .

- ¹H/¹³C NMR for tracking metabolic transformations in vitro .

Advanced Research Questions

Q. How do contradictory findings in metabolite profiles between species (e.g., rats vs. humans) impact toxicity assessments?

- Answer : Rats predominantly excrete This compound glucuronide , while humans show higher levels of 2,4-dinitrobenzoic acid . To reconcile

- Conduct interspecies comparative studies using liver microsomes from both species.

- Apply PBPK modeling to account for metabolic rate differences and extrapolate human risk .

Q. What role do sex-specific differences play in the toxicokinetics of this compound?

- Answer : Female rats exhibit higher urinary excretion of glucuronides, reducing hepatic exposure to genotoxic metabolites. Experimental designs should:

- Compare biliary vs. urinary excretion in male and female models .

- Use bile duct-cannulated rats to quantify enterohepatic recirculation .

Q. How can researchers resolve conflicting data on the genotoxicity of this compound metabolites?

- Answer : Mutagenic activity varies with metabolic activation (e.g., 2-amino-4-nitrobenzyl alcohol requires S9 mix). Strategies include:

- Ames test variants with/without metabolic activation .

- DNA adduct quantification via ³²P-postlabeling in hepatocytes .

Q. What experimental approaches validate the role of intestinal microflora in this compound bioactivation?

- Answer :

- Gnotobiotic rodent models to isolate microbial contributions .

- In vitro anaerobic incubation of glucuronide conjugates with fecal bacteria, followed by LC-MS/MS metabolite profiling .

Methodological Considerations

Q. How to design in vitro studies to distinguish cytochrome P-450 vs. alcohol dehydrogenase activity in this compound oxidation?

- Answer :

- Use enzyme-specific inhibitors : SKF-525A (P-450 inhibitor) and 4-methylpyrazole (alcohol dehydrogenase inhibitor) .

- Compare reaction rates under aerobic (P-450 dominant) vs. anaerobic (dehydrogenase dominant) conditions .

Q. What in vivo models are optimal for studying hepatocarcinogenesis linked to this compound exposure?

- Answer :

- F344 rats show higher sensitivity to hepatic DNA adduct formation vs. mice .

- Transgenic reporter models (e.g., lacZ mice) to track mutagenicity in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.